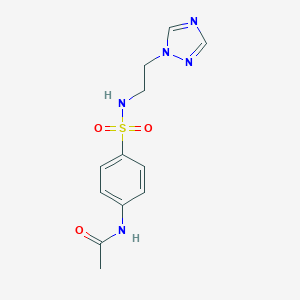
N-(4-(N-(2-(1H-1,2,4-Triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamid
Übersicht
Beschreibung
“N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by various substitutions to add the additional functional groups . The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis could be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the 1,2,4-triazole ring and the sulfamoyl group could make it reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and IR spectrum, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
1,2,4-Triazol-Derivate, einschließlich der fraglichen Verbindung, haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt . Sie wurden synthetisiert und gegen verschiedene menschliche Krebszelllinien getestet, darunter MCF-7, Hela und A549 . Einige dieser Verbindungen haben eine zytotoxische Aktivität gezeigt, die niedriger als 12 μM gegenüber der Hela-Zelllinie ist . Die Sicherheit dieser Verbindungen wurde auch an MRC-5, einer normalen Zelllinie, bewertet, und die meisten der synthetisierten Verbindungen haben eine angemessene Selektivität gegenüber normalen und krebsartigen Zelllinien gezeigt .
Antimikrobielle Anwendungen
1,2,4-Triazol-Derivate wurden aufgrund ihrer vielfältigen Anwendungen als antibakterielle Mittel weit verbreitet . Sie wurden synthetisiert und auf ihre antimikrobielle Aktivität getestet, wobei vielversprechende Ergebnisse erzielt wurden .
Antidepressive Anwendungen
1,2,4-Triazol-Derivate wurden auch als Antidepressiva eingesetzt . Ihre einzigartige Struktur und ihre Eigenschaften machen sie für den Einsatz in verschiedenen Bereichen geeignet, darunter die pharmazeutische Chemie .
Antivirene Anwendungen
1,2,4-Triazol-Derivate wurden als antivirale Mittel eingesetzt . Sie wurden synthetisiert und auf ihre antivirale Aktivität getestet, wobei vielversprechende Ergebnisse erzielt wurden
Wirkmechanismus
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of the target . In the case of aromatase, these interactions could potentially inhibit the enzyme’s activity, thereby reducing the production of estrogens .
Biochemical Pathways
This could have downstream effects on various cellular processes, including cell proliferation and differentiation, particularly in estrogen-dependent cancer cells .
Pharmacokinetics
1,2,4-triazole derivatives are known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The inhibition of aromatase by N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can lead to a decrease in estrogen levels, making it a potential candidate for the treatment of estrogen-dependent cancers . Additionally, this compound can bind to various proteins through hydrogen bonding and dipole interactions, further influencing its biochemical properties .
Cellular Effects
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity, leading to cell death through apoptosis . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, in MCF-7 breast cancer cells, N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific biomolecules. This compound binds to the active site of aromatase, inhibiting its enzymatic activity and reducing estrogen production . Additionally, N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can interact with other proteins and enzymes through hydrogen bonding and dipole interactions, leading to changes in gene expression and cellular function . These interactions contribute to its anticancer and cytotoxic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can induce sustained cytotoxic effects in cancer cells, leading to prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide vary with different dosages in animal models. At lower doses, this compound has demonstrated significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its biological effects . The localization and accumulation of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide exhibits specific subcellular localization, which affects its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is crucial for its interaction with biomolecules and its subsequent biological effects .
Eigenschaften
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-10(18)16-11-2-4-12(5-3-11)21(19,20)15-6-7-17-9-13-8-14-17/h2-5,8-9,15H,6-7H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNBFPOURINES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


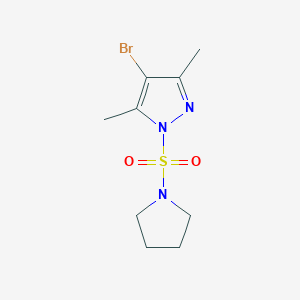
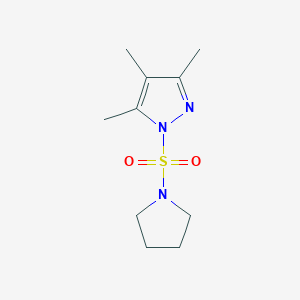

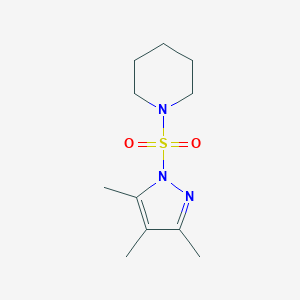
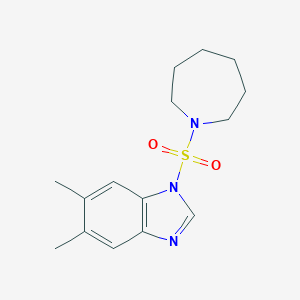
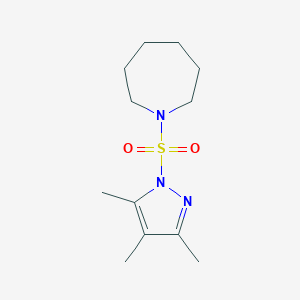
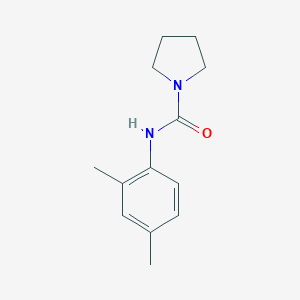


![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)




